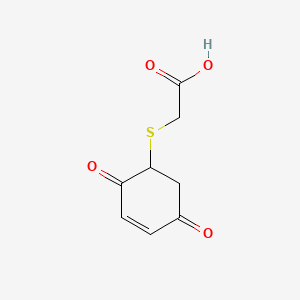![molecular formula C14H14N2O5 B13770327 2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester CAS No. 54554-39-1](/img/structure/B13770327.png)
2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester is a chemical compound with the molecular formula C14H14N2O5 . This compound is known for its unique structure, which includes both an ester and an isocyanate functional group. It is used in various industrial and scientific applications due to its reactivity and versatility.
Preparation Methods
The synthesis of 2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester typically involves the reaction of 2-propenoic acid with a suitable isocyanate compound. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency.
Chemical Reactions Analysis
2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester involves its reactivity with nucleophiles and electrophiles. The isocyanate group can react with amines to form urea derivatives, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
Comparison with Similar Compounds
2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester can be compared with similar compounds such as:
2-Propenoic acid, 3-phenyl-, ethyl ester: This compound lacks the isocyanate group and has different reactivity and applications.
Carbamic acid, N-(3-isocyanatomethylphenyl)-, C,C’-[2-ethyl-2-[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]methyl]-1,3-propanediyl] ester: This compound has a similar isocyanate group but a more complex structure, leading to different chemical properties and uses.
This compound stands out due to its unique combination of ester and isocyanate functionalities, making it highly versatile in various chemical reactions and applications.
Properties
CAS No. |
54554-39-1 |
|---|---|
Molecular Formula |
C14H14N2O5 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C14H14N2O5/c1-2-13(18)20-6-7-21-14(19)16-12-5-3-4-11(8-12)9-15-10-17/h2-5,8H,1,6-7,9H2,(H,16,19) |
InChI Key |
BGJFAGLDVUUDFJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC(=O)NC1=CC=CC(=C1)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


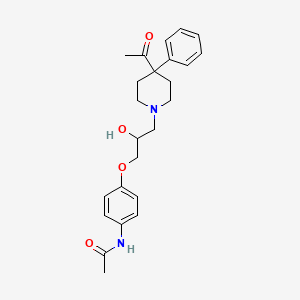
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
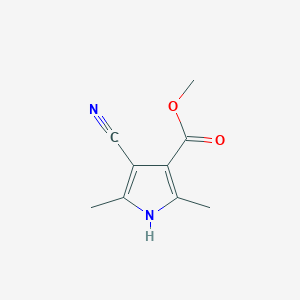
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
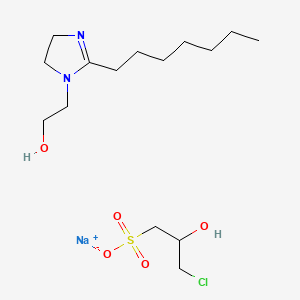
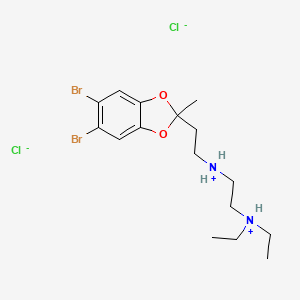
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
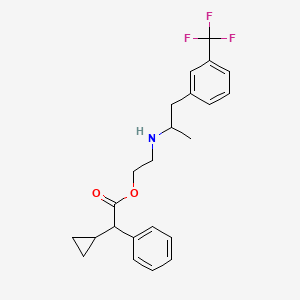
![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)
